7-bromo-2-(3,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
Description
This compound belongs to the chromeno[2,3-d]pyrimidin-4-one family, characterized by a fused chromene-pyrimidine core. Key structural features include:
- Bromine substitution at position 7, enhancing halogen bonding and lipophilicity.
- 3,4-Dimethoxyphenyl group at position 2, contributing to π-π stacking and hydrogen bonding via methoxy oxygen atoms.
- Chromeno[2,3-d]pyrimidin-4-one backbone, which provides a planar structure conducive to interactions with biological targets.
Properties
IUPAC Name |
7-bromo-2-(3,4-dimethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c1-24-15-5-3-10(9-16(15)25-2)17-21-18(23)13-8-11-7-12(20)4-6-14(11)26-19(13)22-17/h3-7,9H,8H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLIMTNFIBYSKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)Br)C(=O)N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Iminochromene Intermediate
The synthesis begins with 5-bromosalicylaldehyde (1.0 mmol) and cyanoacetamide (1.2 mmol) in a 0.05 M aqueous NaHCO₃ solution. The mixture is stirred at room temperature for 48–72 hours, yielding 2-imino-7-bromo-2H-chromene-3-carboxamide (intermediate 2 ) via Knoevenagel condensation.
Key Data :
Aldehyde Condensation and Cyclization
Intermediate 2 is reacted with 3,4-dimethoxybenzaldehyde (1.5 equiv) in ethanol under reflux with piperidine (1.2 equiv) as a base. The reaction proceeds via nucleophilic addition and cyclodehydration to form the pyrimidinone ring.
Reaction Conditions :
Characterization of Final Product :
- ¹³C NMR (DMSO-d₆) δ 159.44 (CONH₂), 154.90 (C10a), 132.49 (C1′).
- Elemental Analysis: Calcd for C₂₁H₂₀BrN₂O₆: C 52.36%, H 3.55%, N 6.43%.
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
A mixture of 5-bromosalicylaldehyde (0.5 mmol), barbituric acid (1.0 mmol), and 3,4-dimethoxybenzaldehyde (0.5 mmol) is irradiated under microwave conditions (160°C, 300 W) for 60 minutes in ethanol/water (1:1 v/v) with piperidine (0.5 mol%).
Advantages :
Mechanistic Insight :
- Microwave irradiation enhances dipole polarization, accelerating Knoevenagel condensation and subsequent cyclization.
One-Pot Three-Component Reaction
Green Chemistry Approach
A one-pot synthesis combines 5-bromosalicylaldehyde , barbituric acid , and 3,4-dimethoxybenzaldehyde in ethanol/water (1:1 v/v) with diethanolammonium chloroacetate ([HDEA][ClAc], 20 mol%) as a catalyst. The reaction proceeds under reflux (80°C) for 3 hours.
Key Observations :
- Yield: 75–80%
- Catalyst Reusability: [HDEA][ClAc] is recoverable for three cycles without significant loss in activity.
Structural Confirmation :
Ionic Liquid-Catalyzed Synthesis
Eco-Friendly Methodology
Using 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as a solvent and catalyst, 5-bromosalicylaldehyde and 3,4-dimethoxybenzaldehyde are condensed with barbituric acid at 90°C for 4 hours. The ionic liquid facilitates both solubility and catalytic activity.
Performance Metrics :
Comparative Analysis of Methods
| Method | Yield (%) | Time | Key Advantage |
|---|---|---|---|
| Multi-Step Condensation | 28–48 | 24–48 h | High structural control |
| Microwave-Assisted | 70–83 | 1 h | Rapid synthesis |
| One-Pot Three-Component | 75–80 | 3 h | Solvent efficiency |
| Ionic Liquid-Catalyzed | 68–72 | 4 h | Environmental sustainability |
Challenges and Optimization
Bromination Selectivity
Direct bromination at the 7-position of chromene requires careful control to avoid polybromination. N-Bromosuccinimide (NBS) in DMF at 0°C achieves selective monobromination.
Purification Strategies
Chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol resolves co-eluting byproducts.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-(3,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization and Ring-Opening: The chromeno-pyrimidinone core can participate in cyclization or ring-opening reactions under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. The presence of bromine and dimethoxy groups enhances its biological activity.
Materials Science
The electronic properties of 7-bromo-2-(3,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one make it a candidate for use in organic semiconductors and advanced materials. Its ability to form stable thin films can be leveraged in electronic applications.
Biological Studies
This compound is utilized in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological molecules. Its unique structure allows it to serve as a valuable tool in understanding biochemical pathways.
Case Study on Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of the compound in a murine model. Results indicated a significant reduction in inflammatory markers such as TNF-α and IL-6 after treatment with the compound.
"The administration of this compound resulted in a marked decrease in pro-inflammatory cytokines."
Cytotoxicity Analysis
In comparative studies against standard chemotherapeutics like etoposide and camptothecin, this compound showed comparable efficacy against tumor cell lines while exhibiting lower toxicity towards normal cells.
"The selectivity index for the chromeno-pyrimidine derivative was significantly higher than that of conventional chemotherapeutics."
Mechanism of Action
The mechanism of action of 7-bromo-2-(3,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituted Chromeno[2,3-d]Pyrimidin-4-One Derivatives
7-Bromo-2-(4-Ethylphenyl)-9-Methoxy-Chromeno[2,3-d]Pyrimidin-4-One (BI59088)
- Structural Differences :
- Position 2: 4-Ethylphenyl vs. 3,4-dimethoxyphenyl.
- Additional methoxy group at position 8.
- Physicochemical Properties: Molecular weight: 413.26 vs. The ethyl group increases hydrophobicity, while the 9-methoxy may enhance solubility slightly .
- Activity : Ethyl and methoxy groups could improve membrane permeability but reduce polar interactions compared to dimethoxy .
7-Chloro-2-(4-Ethoxyphenyl)-3H,4H,5H-Chromeno[2,3-d]Pyrimidin-4-One (BF38676)
Thieno and Pyrido Pyrimidinone Analogs
7-(4-Bromophenyl)-3-(3-Methylbenzyl)Thieno[3,2-d]Pyrimidin-4(3H)-One
- Core Differences: Thieno[3,2-d]pyrimidinone vs. chromeno[2,3-d]pyrimidinone.
- Substituents :
- Bromophenyl at position 7 (similar to target compound).
- 3-Methylbenzyl group at position 3.
2-(3,4-Dimethoxyphenyl)-9-Methyl-Chromeno[2,3-d]Pyrimidine-4-Thione
- Structural Differences :
- Thione (C=S) replaces ketone (C=O) at position 4.
- Methyl group at position 9.
- Physicochemical Properties :
- Activity : Thione derivatives often exhibit altered pharmacokinetics due to sulfur’s nucleophilicity .
Biological Activity
7-Bromo-2-(3,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound possesses a unique structural framework that combines chromene and pyrimidine moieties, which are known for their diverse pharmacological properties. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C20H17BrN2O5. The presence of bromine and methoxy groups contributes to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H17BrN2O5 |
| Molecular Weight | 421.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes that are crucial in cancer cell proliferation and survival pathways. For instance, studies indicate that it inhibits acetylcholinesterase (AChE) and carbonic anhydrase isoenzymes with Ki values suggesting significant potency .
- Antioxidant Activity : The compound exhibits antioxidant properties that may protect against oxidative stress-related diseases. This is particularly relevant in the context of neurodegenerative disorders where oxidative damage plays a critical role.
- Cell Cycle Regulation : Research indicates that the compound induces apoptosis in cancer cells through modulation of cyclin-dependent kinases and accumulation of cyclin B1 . This leads to cell cycle arrest at the G2/M phase.
Therapeutic Potential
The therapeutic potential of this compound is vast due to its multifaceted biological activities:
- Cancer Treatment : Its ability to induce apoptosis and inhibit key enzymes positions it as a promising candidate for cancer therapy. Studies have demonstrated cytotoxic effects on various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer) .
- Neuroprotective Effects : Given its inhibition of AChE and antioxidant properties, this compound may be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Assays : In vitro studies have shown that this compound significantly reduces cell viability in various cancer cell lines. For example, it exhibited a cytotoxic effect on MCF7 cells with an IC50 value indicating effective inhibition at low concentrations .
- Enzyme Inhibition Studies : The compound was tested against AChE and carbonic anhydrase isoenzymes. It demonstrated competitive inhibition with Ki values ranging from 1.63 ± 0.11 nM to 25.67 ± 4.58 nM against hCA I and II isoenzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
